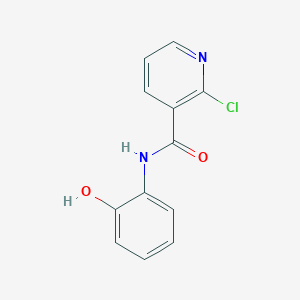

2-Chloro-N-(2-hydroxy-phenyl)-nicotinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(2-hydroxyphenyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O2/c13-11-8(4-3-7-14-11)12(17)15-9-5-1-2-6-10(9)16/h1-7,16H,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGPHHUWYPVJKBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=C(N=CC=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Computational and Theoretical Studies of 2 Chloro N 2 Hydroxy Phenyl Nicotinamide

Quantum Chemical Calculations

Comprehensive searches of scientific literature and chemical databases did not yield specific studies on the quantum chemical calculations for 2-Chloro-N-(2-hydroxy-phenyl)-nicotinamide. While research exists for structurally related nicotinamide (B372718) derivatives, the explicit data required to detail the molecular structure optimization, electronic properties, and spectroscopic predictions for this specific compound are not available in the public domain. Computational studies on analogous molecules, such as other chlorinated nicotinamides, have utilized Density Functional Theory (DFT) to understand their molecular geometries and electronic characteristics. researchgate.netnih.govresearchgate.netnanobioletters.com

Density Functional Theory (DFT) Applications for Molecular Structure Optimization

There are no published studies detailing the molecular structure optimization of this compound using Density Functional Theory (DFT). In typical DFT studies of similar organic molecules, the structure is optimized using a specific functional and basis set, such as B3LYP/6-31G(d,p), to find the most stable energetic conformation. researchgate.netnanobioletters.com This process involves calculating bond lengths, bond angles, and dihedral angles that correspond to the global energy minimum on the potential energy surface. For related nicotinamide derivatives, DFT calculations have been successfully employed to achieve and confirm their optimized geometries. researchgate.netnih.gov

Analysis of Electronic Properties (e.g., HOMO/LUMO Orbitals, Molecular Electrostatic Potential Maps)

Specific analyses of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MEP) maps for this compound are not available in the reviewed literature. For other nicotinamide derivatives, these properties have been investigated to predict molecular reactivity. researchgate.net The HOMO-LUMO energy gap is a critical parameter for assessing chemical stability, while MEP maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net

Spectroscopic Property Prediction (e.g., IR, NMR) and Validation with Experimental Data

There is no available research that presents predicted Infrared (IR) or Nuclear Magnetic Resonance (NMR) spectra for this compound derived from computational methods, nor is there experimental data for validation. For other novel nicotinamides and related structures, computational methods like DFT have been used to calculate vibrational frequencies (IR) and chemical shifts (NMR). researchgate.netnih.govmdpi.com These theoretical predictions are often compared with experimental data from techniques such as FT-IR and ¹H-NMR to confirm the molecular structure. researchgate.netnih.govmdpi.com

Molecular Docking Investigations

Prediction of Binding Affinities and Interactions with Biological Targets

No molecular docking studies have been published that specifically investigate the binding affinities and interactions of this compound with any biological targets. Molecular docking is a computational technique used to predict how a small molecule might bind to a receptor's active site. Such studies on other nicotinamide derivatives have been performed to evaluate their potential as inhibitors for targets like VEGFR-2 or microbial enzymes. mdpi.comnih.gov These investigations typically report binding energy values (in kcal/mol) and identify key interacting amino acid residues. mdpi.comorientjchem.org

Characterization of Hydrogen Bonding and Other Non-Covalent Interactions at Active Sites

There is a lack of published data characterizing the hydrogen bonds and other non-covalent interactions of this compound within biological active sites. In studies of structurally similar molecules, such as isomeric 2-chloro-N-(nitrophenyl)nicotinamides, hydrogen bonding has been a key focus of their structural analysis. nih.gov For docking studies of other bioactive compounds, the analysis of non-covalent interactions like hydrogen bonds, hydrophobic interactions, and pi-stacking is crucial for understanding the stability and specificity of the ligand-receptor complex. orientjchem.orgnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal detailed information about conformational changes, molecular flexibility, and the stability of ligand-protein complexes. nih.gov

In the context of drug discovery, MD simulations are instrumental in assessing how a ligand like this compound interacts with its biological target. For instance, in studies of other nicotinamide derivatives, such as those targeting VEGFR-2, MD simulations have been employed to confirm the stability of the ligand within the receptor's binding pocket. researchgate.net These simulations, often run for nanoseconds or even microseconds, can predict the durability of crucial interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues of the target protein. researchgate.net

Table 1: Key Parameters in Molecular Dynamics Simulations and Their Significance

| Parameter | Description | Significance in Drug Discovery |

|---|---|---|

| Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms of a superimposed molecule and a reference structure. | Indicates the stability of the ligand in the binding pocket and the overall protein structure during the simulation. Low RMSD values suggest stability. |

| Root-Mean-Square Fluctuation (RMSF) | Measures the deviation of each atom or residue from its average position over the course of the simulation. | Highlights the flexible regions of a protein or ligand. High RMSF values in a ligand can indicate conformational adaptability. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and the target protein. | Identifies key interactions that contribute to binding affinity and specificity. Stable hydrogen bonds are often crucial for potent inhibition. |

| Binding Free Energy (e.g., MM-PBSA/GBSA) | An end-point method to estimate the free energy of binding of a ligand to a protein. | Provides a quantitative prediction of binding affinity, helping to rank potential drug candidates. researchgate.net |

In Silico ADMET Profiling for Compound Prioritization (Methodological Framework)

The evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug discovery, as unfavorable ADMET profiles are a major cause of late-stage clinical trial failures. In silico ADMET profiling utilizes computational models to predict these properties based on the chemical structure of a compound, allowing for early-stage prioritization and filtering of drug candidates.

The methodological framework for in silico ADMET prediction typically involves the use of Quantitative Structure-Activity Relationship (QSAR) models. These models are built by correlating the structural or physicochemical properties of a large set of known compounds with their experimentally determined ADMET properties. Once validated, these models can predict the properties of new, untested compounds like this compound.

For this compound, some basic physicochemical properties relevant to its ADMET profile have been computationally predicted. chemscene.com

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance for ADMET Profile |

|---|---|---|

| Molecular Weight | 248.67 g/mol | Affects diffusion and transport across membranes. Generally, lower molecular weight (<500 g/mol) is preferred for oral absorption (Lipinski's Rule of Five). |

| LogP (Octanol-Water Partition Coefficient) | 2.6929 | A measure of lipophilicity. Affects solubility, permeability, and plasma protein binding. Values between 1 and 3 are often considered optimal. |

| Topological Polar Surface Area (TPSA) | 62.22 Ų | Predicts hydrogen bonding capacity and is related to membrane permeability. TPSA < 140 Ų is generally associated with good oral bioavailability. |

| Hydrogen Bond Donors | 2 | The number of N-H and O-H bonds. Affects solubility and membrane permeability. Lipinski's rule suggests ≤ 5. |

| Hydrogen Bond Acceptors | 3 | The number of N and O atoms. Affects solubility and membrane permeability. Lipinski's rule suggests ≤ 10. |

| Rotatable Bonds | 2 | A measure of molecular flexibility. Fewer rotatable bonds (≤ 10) are generally associated with better oral bioavailability. |

Data sourced from ChemScene. chemscene.com

These predicted values for this compound largely fall within the ranges suggested by Lipinski's Rule of Five for drug-likeness and oral bioavailability. More advanced in silico ADMET models could further predict its potential for metabolism by cytochrome P450 enzymes, its likelihood of inhibiting crucial transporters, and its potential for various toxicities.

Chemoinformatics and Virtual Screening Approaches for Analogs

Chemoinformatics involves the use of computational methods to analyze and organize large sets of chemical data. In drug discovery, it is often coupled with virtual screening to identify novel compounds with desired biological activity from vast chemical libraries. Virtual screening can be either structure-based or ligand-based.

Structure-based virtual screening requires the three-dimensional structure of the biological target. A library of compounds is then computationally "docked" into the binding site of the target, and the compounds are ranked based on their predicted binding affinity. This approach has been successfully used to discover novel inhibitors for various targets.

In the absence of a known target structure or when wanting to find compounds with similar properties to a known active molecule, ligand-based virtual screening is employed. This method uses the chemical structure of a known active compound, such as this compound, as a template to search for structurally similar molecules or molecules with a similar pharmacophore (the 3D arrangement of essential features for biological activity).

For instance, a virtual screening campaign to find analogs of this compound could involve:

Defining a Pharmacophore Model: Based on the structure of this compound, a pharmacophore model could be generated, specifying the spatial arrangement of key features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups.

Searching Chemical Databases: This pharmacophore model would then be used to search large virtual libraries of compounds (e.g., ZINC, Enamine REAL) to find molecules that match the defined features.

Filtering and Ranking: The resulting hits would be filtered based on predicted ADMET properties and other criteria for drug-likeness. The top-ranked compounds would then be prioritized for synthesis and experimental testing.

Studies on other nicotinamide derivatives have demonstrated the power of these approaches. For example, virtual screening has been applied to discover novel inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), a target in oncology. nih.gov Similarly, research on other heterocyclic compounds has shown high success rates in identifying potent inhibitors through virtual screening campaigns. rsc.org These methodologies provide a rational and efficient pathway for exploring the chemical space around this compound to identify analogs with potentially improved potency, selectivity, or pharmacokinetic properties.

Structure Activity Relationship Sar Elucidation of 2 Chloro N 2 Hydroxy Phenyl Nicotinamide and Its Analogs

Systemic Investigation of Substituent Effects on Biological Activity

The biological profile of nicotinamide (B372718) derivatives is highly sensitive to the nature and position of various substituents. Modifications to the pyridine (B92270) ring, the N-phenyl group, and the core amide structure have all been shown to produce significant shifts in activity, providing a rich dataset for SAR analysis.

The presence and position of a chloro substituent on the nicotinamide pyridine ring are significant modulators of biological activity. The chlorine atom, being strongly electron-withdrawing, can alter the electronic properties of the entire pyridine system. This can influence the compound's reactivity and its ability to form interactions, such as hydrogen bonds or halogen bonds, with target receptors. researchgate.net

In studies of related N-(thiophen-2-yl) nicotinamide derivatives, the position of the chloro group was found to be crucial for fungicidal activity. For instance, compounds with a chloro group at the 6-position of the pyridine ring exhibited superior efficacy against cucumber downy mildew. mdpi.com Specifically, the compound 5,6-dichloro-N-(3-cyano-5-(ethoxycarbonyl)-4-methylthiophen-2-yl)nicotinamide showed the highest activity in its series. mdpi.com This suggests that halogenation at specific positions on the pyridine core is a beneficial strategy for enhancing the biological effects of this class of compounds. The reactivity of 2-chloro-nitropyridine derivatives is also dependent on the position of the nitro group, which exerts a strong electron-withdrawing effect, highlighting the importance of substituent placement on the pyridine ring. researchgate.net

| Compound ID | Substituents on Pyridine Ring | Fungicidal Activity (EC50 in mg/L) vs. Cucumber Downy Mildew |

|---|---|---|

| 4f | 5,6-dichloro | 1.96 |

| 4a | 2-CH3, 6-Cl | Excellent (EC50 not specified, but ranked second best) |

| 4e | 6-Cl, 5-F | 10.32 |

| 4b | 5-Cl, 6-Br, 2-CH3 | 14.65 |

Data adapted from a study on N-(thiophen-2-yl) nicotinamide derivatives, demonstrating the benefit of a chloro group at the 6-position. mdpi.com

The N-(2-hydroxy-phenyl) portion of the molecule, also known as a salicylamide (B354443) moiety, plays a pivotal role in its biological activity. The ortho-hydroxyl group is particularly important as it can form a strong intramolecular hydrogen bond with the adjacent amide carbonyl oxygen. This interaction locks the amide bond into a specific, planar conformation, which is often crucial for fitting into a receptor's binding site. researchgate.net This structural feature is considered part of the active pharmacophore in some related anti-inflammatory compounds. researchgate.net

Substitutions on this phenyl ring significantly impact activity. Research on analogous 2-hydroxy-N-(phenyl)nicotinamides has shown that compounds bearing electron-withdrawing groups, such as chloro (Cl), bromo (Br), or nitro (NO2) at the 4-position of the phenyl ring, exhibit potent anti-inflammatory activity. researchgate.net Conversely, the introduction of electron-releasing alkyl groups on the phenyl moiety generally leads to compounds with less potent activity. researchgate.net In a different but related series of niclosamide (B1684120) derivatives, which also contain a chloro-salicylamide core, substitutions on the second phenyl ring were critical. For example, 5-chloro-N-(2-chlorophenyl)-2-hydroxybenzamide was highly active in an NFĸB assay, while N-(3,5-Bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide showed the most significant cytotoxicity against HL-60 leukemia cells. nih.gov This demonstrates that the electronic properties and steric bulk of substituents on the phenyl ring are key determinants of potency and even the specific type of biological activity.

The amide linkage is a cornerstone of the molecular architecture, serving as a rigid and planar linker between the pyridine and phenyl rings. Its ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O) is fundamental to its interaction with biological macromolecules. researchgate.net The planarity imposed by the amide bond, often reinforced by the intramolecular hydrogen bond from the 2-hydroxy group, is a critical conformational constraint. researchgate.net

Modifications to the core nicotinamide structure can also lead to profound changes in activity. Replacing the pyridine ring with other heterocyclic systems is a common strategy in medicinal chemistry to explore new chemical space and alter properties like selectivity and metabolism. For example, incorporating a second nitrogen atom into the pyridine ring to create diazine analogues (like pyrimidine (B1678525) or pyrazine) has been explored, though in some antifungal series, these modifications led to disappointing results. nih.gov The fundamental nicotinamide scaffold is a privileged structure in drug discovery, and its derivatives have been developed as fungicides, insecticides, and inhibitors of various enzymes like succinate (B1194679) dehydrogenase and histone deacetylases (HDACs). mdpi.comnih.govrsc.org The versatility of the nicotinamide core allows it to be adapted to a wide range of biological targets. ontosight.ainih.gov

Positional Isomerism and Stereochemical Considerations in Activity Modulation

While 2-Chloro-N-(2-hydroxy-phenyl)-nicotinamide itself is achiral, the introduction of chiral centers into its analogs necessitates stereochemical considerations. Studies on other nicotinamide derivatives have revealed a clear stereochemical requirement for activity, indicating a well-defined binding site on the target protein. nih.govacs.org For instance, in a series of NAMPT activators, the R-isomer was found to be significantly more potent than the S-isomer, although the S-isomer showed higher efficacy. nih.govacs.org This trade-off between potency and efficacy between stereoisomers highlights the precise three-dimensional fit required for optimal molecular recognition and biological response.

Comparative SAR Analysis with other Nicotinamide Derivatives and Analogs

The SAR of this compound can be contextualized by comparing it to other well-known nicotinamide-based agrochemicals and therapeutic agents.

Boscalid (B143098): A commercial fungicide, boscalid features a 2-chloro-nicotinamide core linked to a 4'-chloro-biphenyl-2-yl amine. Like the target compound, it has a chlorine atom at the 2-position of the pyridine ring. The SAR of boscalid and its analogs shows that the N-phenyl ring and its substituents are crucial for activity, with the twisted biphenyl (B1667301) moiety providing a specific conformation for binding to succinate dehydrogenase. nih.govnih.gov

N-(thiophen-2-yl) Nicotinamides: As previously discussed, this class of fungicides shows that 5,6-dichloro substitution on the pyridine ring is highly effective. mdpi.com This contrasts with the single 2-chloro substitution in the title compound but reinforces the general principle that halogenation of the pyridine ring is a favorable modification for enhancing fungicidal activity.

Niclosamide Analogs: Although niclosamide is a salicylanilide (B1680751) and not a nicotinamide, its core structure of a 5-chloro-2-hydroxy-phenyl ring connected via an amide linkage to another substituted phenyl ring provides a valuable SAR comparison. Studies on niclosamide derivatives show that substitutions on the non-salicyl phenyl ring drastically alter anticancer and other biological activities, again emphasizing the importance of the "right-hand" aryl group in determining the compound's biological profile. nih.govmdpi.com

| Compound Class | Key Structural Features | Primary Biological Activity | Shared SAR Insights |

|---|---|---|---|

| This compound | 2-Cl on pyridine, 2-OH on N-phenyl (salicylamide) | Anti-inflammatory (predicted) | Importance of pyridine halogenation and N-phenyl substitution. |

| Boscalid | 2-Cl on pyridine, N-(4'-chlorobiphenyl-2-yl) | Fungicidal (SDHI) | 2-Chloro-nicotinamide is an effective core; N-aryl group is key. nih.govnih.gov |

| N-(thiophen-2-yl) Nicotinamides | 5,6-dichloro pyridine, N-thienyl | Fungicidal | Multiple chlorines on pyridine can enhance potency. mdpi.com |

| Niclosamide | 5-Cl-salicylamide core, N-(2-Cl-4-NO2-phenyl) | Anticancer, Anthelmintic | The salicylamide core and N-phenyl substitutions are critical for activity. nih.gov |

Computational and Data-Driven SAR Approaches (e.g., QSAR modeling)

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to correlate variations in the physicochemical properties of compounds with their biological activities. For nicotinamide analogs, QSAR studies can provide predictive models for activity and offer insights into the mechanism of action. chalcogen.ro

Investigation of Biological Activities and Molecular Mechanisms in Vitro and Non Human in Vivo Models

Anti-Tumor and Anticancer Research Applications

Nicotinamide (B372718) derivatives have been a focal point of anticancer research due to their ability to interfere with key processes of tumor growth and progression. These compounds have shown promise in inhibiting cancer cell proliferation, blocking the formation of new blood vessels that supply tumors, and targeting specific signaling pathways crucial for cancer cell survival.

In Vitro Anti-Proliferative and Cytotoxic Effects on Cancer Cell Lines

The anti-proliferative and cytotoxic effects of nicotinamide derivatives have been evaluated across various cancer cell lines. While specific data for 2-Chloro-N-(2-hydroxy-phenyl)-nicotinamide is not extensively available, studies on closely related nicotinamide compounds demonstrate significant activity. For instance, certain nicotinamide-thiadiazol hybrids have shown potent anticancer effects. One such hybrid, compound 7a, which shares the nicotinamide core, exhibited IC₅₀ values of 4.64 ± 0.3 μM in MDA-MB-231 and 7.09 ± 0.5 μM in MCF-7 breast cancer cell lines, indicating considerable cytotoxic potential. nih.gov Another study on new nicotinamide derivatives identified compounds with promising cytotoxic effects on HCT-116 and HepG-2 cancer cell lines, with IC₅₀ values in the micromolar range. nih.gov

Furthermore, a series of novel nicotinamide derivatives were synthesized and evaluated for their anti-proliferative activities against HCT-116 and HepG-2 cell lines. Compound 10, in particular, showed potent activity with IC₅₀ values of 15.4 µM and 9.8 µM, respectively. nih.gov Another related compound, N-(2-hydroxyphenyl)-2-propylpentanamide, demonstrated improved anti-proliferative activity in HeLa, rhabdomyosarcoma, and breast cancer cells, with IC₅₀ values in the micromolar range, a significant improvement over the parent compound, valproic acid. nih.gov

Table 1: In Vitro Cytotoxicity of Nicotinamide Derivatives in Various Cancer Cell Lines

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Nicotinamide-thiadiazol hybrid 7a | MDA-MB-231 | 4.64 ± 0.3 | nih.gov |

| Nicotinamide-thiadiazol hybrid 7a | MCF-7 | 7.09 ± 0.5 | nih.gov |

| Nicotinamide derivative 10 | HCT-116 | 15.4 | nih.gov |

| Nicotinamide derivative 10 | HepG-2 | 9.8 | nih.gov |

| N-(2-hydroxyphenyl)-2-propylpentanamide | HeLa | Data in µM range | nih.gov |

| N-(2-hydroxyphenyl)-2-propylpentanamide | Rhabdomyosarcoma | Data in µM range | nih.gov |

| N-(2-hydroxyphenyl)-2-propylpentanamide | Breast Cancer | Data in µM range | nih.gov |

Mechanisms of Angiogenesis Inhibition in Cellular Models

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Nicotinamide and its derivatives have been investigated for their ability to inhibit this process. Studies have shown that nicotinamide derivatives can significantly inhibit the proliferation, migration, and tube formation of human umbilical vascular endothelial cells (HUVECs). nih.gov For example, a nicotinamide derivative, BRN-250, was found to inhibit HUVEC proliferation, migration, and tube formation in a concentration-dependent manner. nih.gov The process of angiogenesis is complex, involving multiple growth factors and signaling pathways. nih.gov A key player in this process is the vascular endothelial growth factor (VEGF), which, upon binding to its receptor (VEGFR), triggers a signaling cascade that promotes endothelial cell activity. nih.gov The inhibition of tube formation in HUVECs is a common in vitro assay to assess the anti-angiogenic potential of a compound. nih.gov While direct studies on this compound are limited, research on nicotinamide mononucleotide (NMN) has demonstrated its ability to promote angiogenesis in certain contexts, suggesting that the nicotinamide scaffold can modulate vascular processes. nih.govnih.gov

Inhibition of Specific Receptor Tyrosine Kinases (e.g., VEGFR-2)

One of the key mechanisms by which nicotinamide derivatives exert their anti-angiogenic effects is through the inhibition of receptor tyrosine kinases, particularly Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a primary mediator of the angiogenic signal initiated by VEGF. taylorandfrancis.comnih.gov The inhibition of VEGFR-2 blocks the downstream signaling cascade, thereby preventing endothelial cell proliferation and migration. nih.govnih.gov

Several studies have focused on designing and synthesizing nicotinamide-based compounds as potent VEGFR-2 inhibitors. nih.govnih.govnih.gov For instance, novel nicotinamide-thiadiazol hybrids have been developed and shown to effectively inhibit VEGFR-2, with one compound exhibiting an IC₅₀ value of 0.095 ± 0.05 μM, which is comparable to the established VEGFR-2 inhibitor, sorafenib. nih.govnih.gov Another study reported a new series of piperazinylquinoxaline-based derivatives that showed significant VEGFR-2 inhibition, with IC₅₀ values ranging from 0.19 to 0.60 μM. dovepress.com The presence of a chloro group at the ortho position of a phenyl ring in some nicotinamide derivatives has been suggested to enhance their interaction with the biological target, leading to increased potency. nih.gov This structural feature is present in this compound, suggesting its potential as a VEGFR-2 inhibitor.

Table 2: VEGFR-2 Inhibitory Activity of Nicotinamide Derivatives

| Compound/Derivative Class | IC₅₀ (nM) | Reference |

|---|---|---|

| Nicotinamide-thiadiazol hybrid 7a | 95 ± 50 | nih.govnih.gov |

| Nicotinamide derivative 11 | 86.60 | nih.gov |

| Nicotinamide derivative 10 | 145.1 | nih.gov |

| Piperazinylquinoxaline-based derivative 11 | 190 | dovepress.com |

| Urea derivative 8q | 251 | taylorandfrancis.com |

Anti-Inflammatory Properties

In addition to their anti-tumor activities, nicotinamide and its derivatives possess anti-inflammatory properties, which are of significant interest for treating a range of inflammatory conditions.

Modulation of Cytokine Production in Inflammatory Cell Models

Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), play a crucial role in the inflammatory response. researchgate.netmdpi.commdpi.com Nicotinamide has been shown to be a potent inhibitor of these pro-inflammatory cytokines. researchgate.net In in vitro models using human whole blood stimulated with endotoxin, nicotinamide dose-dependently inhibited the production of IL-1β, IL-6, IL-8, and TNF-α. researchgate.net At a concentration of 40 mmol/l, the production of IL-1β, IL-6, and TNF-α was reduced by over 95%. researchgate.net Similarly, in peripheral blood mononuclear cells, nicotinamide at concentrations of 1 x 10⁻³ mol/l or higher significantly inhibited LPS-induced TNF-α production. nih.gov

Studies on other nicotinamide derivatives have also demonstrated their ability to modulate cytokine production. For example, certain novel nicotinamide derivatives were found to reduce the levels of TNF-α and IL-6. nih.gov This modulation of cytokine production is a key aspect of the anti-inflammatory effects of these compounds. nih.govnih.gov

Table 3: Effect of Nicotinamide on Pro-inflammatory Cytokine Production

| Cytokine | Cell Model | Stimulant | Nicotinamide Concentration | % Inhibition | Reference |

|---|---|---|---|---|---|

| IL-1β | Human Whole Blood | Endotoxin | 40 mmol/l | >95% | researchgate.net |

| IL-6 | Human Whole Blood | Endotoxin | 40 mmol/l | >95% | researchgate.net |

| TNF-α | Human Whole Blood | Endotoxin | 40 mmol/l | >95% | researchgate.net |

| IL-8 | Human Whole Blood | Endotoxin | 40 mmol/l | 85% | researchgate.net |

| TNF-α | Human PBMC | LPS | >1 x 10⁻³ mol/l | Significant | nih.gov |

Inhibition of Inflammatory Pathways and Signaling Molecules

The anti-inflammatory effects of nicotinamide and its derivatives are mediated through the inhibition of key inflammatory signaling pathways. One of the most important of these is the nuclear factor-kappa B (NF-κB) pathway. nih.govnih.gov The NF-κB transcription factor regulates the expression of numerous genes involved in inflammation. nih.govnih.gov In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκBα. researchgate.net Upon stimulation by inflammatory signals, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. researchgate.net

While direct evidence for this compound is not available, the broader class of nicotinamide derivatives has been implicated in the modulation of this pathway. For instance, nicotinamide mononucleotide (NMN) has been shown to suppress inflammatory responses by activating the kynurenine/AhR signaling pathway, which in turn can influence inflammatory gene expression. nih.gov The inhibition of the NF-κB pathway is a major therapeutic strategy for a variety of inflammatory diseases.

Antimicrobial Research (Antibacterial and Antifungal Activities)

The antimicrobial potential of nicotinamide and its derivatives has been a subject of growing interest in the scientific community. Research has explored their efficacy against a range of pathogenic bacteria and fungi, revealing that structural modifications to the nicotinamide scaffold can lead to significant antimicrobial activity.

While direct studies on this compound are limited, research on structurally similar 2-chloro-nicotinamide derivatives has demonstrated notable antibacterial action. For instance, a series of halogenated 2-chloro-N-phenylnicotinamides have been evaluated for their in vitro activity against several key bacterial pathogens.

Specifically, compounds such as 2-chloro-N-(2-chlorophenyl)nicotinamide, 2-chloro-N-(3-chlorophenyl)nicotinamide, and 2-chloro-N-(4-chlorophenyl)nicotinamide have shown moderate antibacterial efficacy against reference strains of Staphylococcus aureus, Enterococcus faecalis, Pseudomonas aeruginosa, and Klebsiella pneumoniae. nih.gov The minimum inhibitory concentrations (MIC) for these compounds typically range from 37.4 to 74.8 µM. nih.gov Further highlighting the role of the substituent on the phenyl ring, N-(2-bromophenyl)-2-chloronicotinamide was found to be particularly effective against E. faecalis, with a MIC of 32 µM. nih.gov

The parent compound, nicotinamide, has also been investigated for its antimicrobial properties, including activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov

Table 1: In Vitro Antibacterial Activity of 2-Chloro-Nicotinamide Derivatives

This table presents data for derivatives structurally related to this compound.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (µM) |

| 2-chloro-N-(2-chlorophenyl)nicotinamide | Staphylococcus aureus | 37.4–74.8 |

| Enterococcus faecalis | 37.4–74.8 | |

| Pseudomonas aeruginosa | 37.4–74.8 | |

| Klebsiella pneumoniae | 37.4–74.8 | |

| 2-chloro-N-(3-chlorophenyl)nicotinamide | Staphylococcus aureus | 37.4–74.8 |

| Enterococcus faecalis | 37.4–74.8 | |

| Pseudomonas aeruginosa | 37.4–74.8 | |

| Klebsiella pneumoniae | 37.4–74.8 | |

| 2-chloro-N-(4-chlorophenyl)nicotinamide | Staphylococcus aureus | 37.4–74.8 |

| Enterococcus faecalis | 37.4–74.8 | |

| Pseudomonas aeruginosa | 37.4–74.8 | |

| Klebsiella pneumoniae | 37.4–74.8 | |

| N-(2-bromophenyl)-2-chloronicotinamide | Enterococcus faecalis | 32 |

Nicotinamide derivatives have emerged as a promising class of antifungal agents. The parent molecule, nicotinamide, exhibits significant antifungal activity against Candida albicans, including strains that are resistant to fluconazole. nih.govnih.gov It has been shown to work synergistically with fluconazole, enhancing its efficacy. nih.gov

Structural modifications of nicotinamide have led to the development of derivatives with potent and broad-spectrum antifungal activity. For example, 2-amino-N-(3-isopropylphenyl)nicotinamide was identified as a highly active compound against C. albicans SC5314, with a MIC value of 0.25 μg/mL. nih.gov This compound also demonstrated efficacy against several fluconazole-resistant C. albicans strains. nih.gov Another related compound, 2-chloro-N-phenylacetamide, was effective against fluconazole-resistant clinical strains of C. albicans, with MIC values ranging from 128 to 256 µg/mL. scielo.br These findings underscore the potential of the nicotinamide scaffold in developing new antifungal therapies. nih.govscielo.br

Table 2: Antifungal Activity of Nicotinamide Derivatives Against Candida albicans

| Compound | Strain(s) | Key Findings |

|---|---|---|

| Nicotinamide | C. albicans (including fluconazole-resistant isolates) | Exhibits significant antifungal activity and suppresses biofilm formation. nih.govnih.gov |

| 2-amino-N-(3-isopropylphenyl)nicotinamide | C. albicans SC5314 and fluconazole-resistant strains | Potent activity with a MIC of 0.25 μg/mL against SC5314. nih.gov |

Biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced extracellular matrix, which makes them notoriously resistant to conventional antimicrobial agents. nih.govnih.gov The ability to inhibit or disrupt biofilms is a critical attribute for a novel antimicrobial compound.

Nicotinamide has been shown to effectively suppress the formation of C. albicans biofilms. nih.gov Furthermore, certain nicotinamide derivatives have demonstrated significant anti-biofilm capabilities. The compound 2-amino-N-(3-isopropylphenyl)nicotinamide displayed a dose-dependent inhibitory effect on the biofilm formation of C. albicans. nih.gov At a concentration of 0.0625 μg/mL, it inhibited biofilm formation by approximately 30%, with inhibition increasing at higher concentrations. nih.gov

Similarly, 2-chloro-N-phenylacetamide has shown robust anti-biofilm activity, inhibiting up to 92% of biofilm formation and disrupting up to 87% of pre-formed biofilms of Candida species. scielo.br This action appears to be concentration-dependent. scielo.br These findings suggest that nicotinamide derivatives could interfere with specific mechanisms of biofilm formation, such as adhesion or the bacterial communication systems that regulate it. nih.gov

Elucidation of Molecular Mechanisms of Action

Understanding the molecular targets and pathways through which antimicrobial agents exert their effects is fundamental for rational drug design and development. For nicotinamide derivatives, the mechanisms are often linked to the central role of nicotinamide in cellular metabolism and signaling.

The biological activity of nicotinamide is intrinsically linked to its role as a component of nicotinamide adenine (B156593) dinucleotide (NAD+) and its function as a feedback inhibitor of NAD+-consuming enzymes. nih.gov A primary class of enzymes regulated by nicotinamide are the sirtuins (Sir2), which are NAD+-dependent deacetylases involved in various cellular processes. nih.gov Nicotinamide inhibits sirtuin activity non-competitively by binding to a conserved pocket in the enzyme, which participates in NAD+ binding and catalysis. nih.govnih.gov This inhibition occurs when nicotinamide intercepts a key reaction intermediate, leading to the regeneration of NAD+ in a process called transglycosidation. nih.gov

Molecular docking studies on related compounds have provided further insights. For example, derivatives of 2-chloro-N,N-diphenylacetamide have been docked with cyclo-oxygenase (COX-1 and COX-2) enzymes, suggesting that such structures can fit into the active sites of these enzymes, which are key in inflammation pathways. orientjchem.org While not a direct antimicrobial mechanism, this demonstrates the potential for chloro-amide structures to interact with specific enzyme targets. For antifungal action, some nicotinamide derivatives are thought to disrupt the fungal cell wall. nih.gov Studies on 2-chloro-N-phenylacetamide suggest its mechanism does not involve binding to ergosterol (B1671047) or damaging the cell wall, indicating an alternative, yet-to-be-established pathway. scielo.brscielo.br

As a precursor to NAD+, nicotinamide is central to a vast network of cellular signaling pathways. researchgate.netnih.gov NAD+ is not only a coenzyme for redox reactions but also a substrate for several families of signaling enzymes, including sirtuins, poly(ADP-ribose) polymerases (PARPs), and ADP-ribosyl cyclases (e.g., CD38). nih.govresearchgate.net By modulating the activity of these enzymes, nicotinamide and its derivatives can influence critical cellular functions such as DNA repair, gene expression, and cellular stress responses. nih.govnih.gov

The inhibition of PARPs by nicotinamide can have anti-inflammatory effects and promote cell survival. nih.gov The regulation of sirtuins affects metabolic pathways, mitochondrial function, and cellular senescence. nih.govnih.gov Furthermore, the NAD+ biosynthetic pathways, such as the salvage pathway that converts nicotinamide to NAD+, are crucial for maintaining the cellular NAD+ pool, which is essential for these signaling functions to operate effectively. nih.govplos.org Therefore, the antimicrobial and other biological effects of compounds like this compound are likely mediated through the modulation of these fundamental NAD+-dependent signaling networks.

Modulation of NAD+ Metabolism and Poly(ADP-ribose) Polymerase (PARP) Activity

Nicotinamide adenine dinucleotide (NAD+) is a fundamental coenzyme in cellular metabolism, crucial for redox reactions and as a substrate for various enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs). nih.govmdpi.com PARP-1, in particular, is an enzyme involved in DNA repair and cell death regulation. nih.gov Upon activation by DNA damage, PARP-1 consumes NAD+ to synthesize poly(ADP-ribose) chains, which signal for DNA repair. nih.gov Intense activation of PARP-1 can lead to significant depletion of cellular NAD+ and ATP, potentially culminating in a form of cell death known as parthanatos. nih.gov

Nicotinamide, a structural component of this compound, is a known inhibitor of PARP-1 activity. nih.gov This inhibition can preserve NAD+ levels, which may be protective in certain neurodegenerative contexts. nih.gov However, no specific studies were found that investigate whether this compound modulates NAD+ levels or inhibits PARP activity.

| Compound | Target Enzyme | IC₅₀ (nM) | Reference |

|---|---|---|---|

| This compound | PARP-1 | Data not available | N/A |

Targeting of Rate-Limiting Enzymes (e.g., Nicotinamide Phosphoribosyltransferase (NAMPT))

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the primary salvage pathway that synthesizes NAD+ from nicotinamide. nih.govpatsnap.com This pathway is critical for maintaining the cellular NAD+ pool. nih.gov Due to the high metabolic demands of cancer cells, they often show an increased dependence on NAMPT activity, making it an attractive target for anticancer therapies. patsnap.com Inhibition of NAMPT can deplete NAD+, leading to metabolic collapse and cell death in these vulnerable cells. patsnap.com

While numerous NAMPT inhibitors have been developed and studied, there is no available research to indicate that this compound acts as an inhibitor or activator of NAMPT. nih.gov

| Compound | Target Enzyme | Inhibitory Activity | Reference |

|---|---|---|---|

| This compound | NAMPT | Data not available | N/A |

Selectivity Studies Against Non-Target Organisms/Enzymes

Selectivity is a critical aspect of drug development, ensuring that a compound primarily affects its intended target with minimal activity against other organisms or enzymes to reduce off-target effects. For instance, some nicotinamide derivatives, like Boscalid (B143098), are developed as fungicides and act by inhibiting succinate (B1194679) dehydrogenase. nih.gov Studies on such compounds involve testing their activity against a panel of different fungal species and other organisms to determine their spectrum of activity and potential environmental impact. nih.govmdpi.com

For this compound, no published selectivity studies against non-target organisms or a panel of enzymes were identified.

Methodologies for In Vitro Biological Assessment

Cell-Based Assays for Proliferation and Viability

To evaluate the effect of a compound on cancer cells, researchers commonly use cell-based assays that measure cell proliferation and viability. These assays can determine a compound's cytotoxic (cell-killing) or cytostatic (cell-growth-inhibiting) effects. For example, various nicotinamide derivatives have been tested against cancer cell lines like HCT-116 and HepG-2 to determine their half-maximal inhibitory concentration (IC₅₀) values. nih.gov Common methods include live-cell imaging to monitor cell confluence over time after treatment. nih.gov

No data from proliferation or viability assays for this compound have been published.

| Compound | Cell Line | Assay Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| This compound | e.g., HCT-116, HepG-2 | e.g., MTT, IncuCyte | Data not available | N/A |

Enzyme Inhibition Assays

Enzyme inhibition assays are fundamental for determining if a compound directly interacts with and inhibits the activity of a specific enzyme. These assays measure the rate of an enzymatic reaction in the presence of varying concentrations of the inhibitor compound to calculate metrics like the IC₅₀ or the inhibition constant (Kᵢ). For nicotinamide-related targets, fluorometric screening kits are commercially available to test for inhibition of enzymes like SIRT2, a member of the sirtuin family. nih.govnih.gov Such assays were used to demonstrate that nicotinamide itself inhibits SIRT2 activity in vitro. nih.gov

There is no evidence in the scientific literature of this compound being tested in any enzyme inhibition assays.

Gene Expression and Protein Level Analysis

To understand a compound's mechanism of action, researchers analyze its effects on gene and protein expression. Techniques like RNA-Sequencing (RNA-Seq) can be used to perform a global analysis of transcriptome changes, as was done for nicotinamide to reveal its impact on adrenal androgen synthesis. nih.gov Changes in the expression of specific proteins are often validated using methods like Western blotting, which can detect, for example, the cleavage of caspase-3 as an indicator of apoptosis induction. nih.gov

No studies involving gene or protein expression analysis for this compound are currently available.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Nicotinamide |

| Nicotinamide adenine dinucleotide (NAD+) |

| Boscalid (2-Chloro-N-(4′-chlorobiphenyl-2-yl)-nicotinamide) |

| Adenosine triphosphate (ATP) |

| Nicotinamide Mononucleotide (NMN) |

Lead Compound Optimization and Future Research Trajectories

Rational Design and Optimization Strategies for Enhanced Potency and Selectivity

An extensive search of scientific literature and chemical databases did not yield specific studies on the rational design and optimization of 2-Chloro-N-(2-hydroxy-phenyl)-nicotinamide. Research on related nicotinamide (B372718) analogs often involves structure-activity relationship (SAR) studies to enhance potency and selectivity. These strategies typically include modifying substituents on the pyridine (B92270) and phenyl rings to improve target binding and pharmacokinetic properties. However, there are no available publications detailing such efforts or their outcomes specifically for this compound.

Identification of Promising Chemical Scaffolds for Further Investigation

There is no available research that identifies this compound as a "promising chemical scaffold" for further investigation. The process of identifying a promising scaffold typically involves screening and demonstrating significant biological activity, which then justifies the synthesis of derivatives. While the nicotinamide core is a well-established scaffold in medicinal chemistry, the specific configuration of this compound has not been highlighted in the literature as a basis for further drug development.

Advanced Approaches in Non-Human Biological Systems

No published in vivo or in vitro studies in non-human biological systems were found for this compound. Such studies are crucial for determining the biological effects and potential therapeutic applications of a compound. The evaluation of this specific molecule in animal models or cell-based assays has not been reported in the accessible scientific literature.

Integration of Computational and Experimental Paradigms for Drug Discovery

The integration of computational and experimental methods is a modern staple of drug discovery, involving techniques like molecular docking, molecular dynamics simulations, and subsequent in vitro validation. A search for such integrated studies focused on this compound yielded no results. While the compound is listed in chemical supplier databases for research use, there is no indication that it has been the subject of computational modeling or experimental validation to assess its potential as a drug candidate.

Q & A

Q. What are the standard synthetic routes for 2-Chloro-N-(2-hydroxy-phenyl)-nicotinamide, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic acyl substitution. For example, 2-chloronicotinoyl isocyanate is reacted with 2-hydroxyaniline in dichloromethane at room temperature, followed by recrystallization from ethanol . Key optimization parameters include:

Q. How is crystallographic data for this compound obtained and refined?

Single-crystal X-ray diffraction (SCXRD) is performed using Mo Kα radiation (λ = 0.71073 Å). Data collection involves φ/ω scans with completeness >99% (θmax = 30.9°). Structures are solved via SHELXS (Direct Methods) and refined with SHELXL , achieving R-factors <0.05 . Critical parameters include:

| Parameter | Value (Example) |

|---|---|

| Space group | P21/n |

| a, b, c (Å) | 7.918(2), 12.766(3), 13.767(4) |

| β (°) | 103.413(9) |

| V (ų) | 1353.6(6) |

| Z | 4 |

Hydrogen atoms are added via riding models (Uiso = 1.2Ueq of parent atoms) .

Q. What computational methods are suitable for predicting electronic properties?

Density Functional Theory (DFT) with hybrid functionals like B3LYP provides accurate predictions of vibrational spectra, dipole moments, and HOMO-LUMO gaps. Basis sets such as 6-31G* or TZ2P are recommended for balancing accuracy and computational cost . For example:

- IR spectra : B3LYP/6-31G* matches experimental data with <5 cm⁻¹ deviation .

- Solvent effects : Include implicit solvation models (e.g., PCM) for aqueous systems .

Advanced Research Questions

Q. How can structural contradictions between experimental and computational data be resolved?

Discrepancies in bond lengths or angles often arise from:

- Crystal packing effects : Intermolecular H-bonds (e.g., N–H⋯O) may distort bond lengths by 0.02–0.05 Å .

- Thermal motion : High Ueq values (>0.05 Ų) indicate dynamic disorder, requiring TLS refinement .

- Functional limitations : Compare B3LYP with M06-2X for non-covalent interactions .

Q. What strategies validate the biological activity of this compound?

Q. How do hydrogen-bonded dimers influence crystallization and bioactivity?

In monoclinic crystals, intramolecular H-bonds (e.g., N–H⋯O, C–H⋯O) stabilize the acyl urea bridge, creating planar synthons. Dimerization via N–H⋯O interactions (d = 2.89 Å) enhances thermal stability (Tdec >200°C) and delays enzymatic degradation .

Q. What experimental factors affect reaction yield in large-scale synthesis?

Q. How is pharmacophore modeling applied to optimize bioactivity?

Generate 3D pharmacophores using LigandScout:

- Hydrophobic features : Chlorine and pyridine rings.

- H-bond acceptors : Carbonyl groups (O1, O2).

- Excluded volumes : Steric clashes with methyl groups in ALS enzyme .

Q. What crystallographic software tools are critical for structure analysis?

Q. How do torsion angles inform conformational stability?

Key torsion angles (e.g., C4–C6–N2–C7 = -168.28°) indicate near-planar acyl urea bridges, stabilizing π-π stacking (3.5 Å spacing) and reducing entropy loss upon binding . Compare with analogs (e.g., 2-chloro-N-(p-tolylcarbamoyl)nicotinamide) to identify steric vs. electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.